molecular formula C19H19FN4O3S B2799338 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946206-89-9

6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Numéro de catalogue: B2799338
Numéro CAS: 946206-89-9
Poids moléculaire: 402.44
Clé InChI: RTTZKIRLDYANRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione features a thieno[2,3-d]pyrimidine-2,4-dione core substituted with methyl groups at positions 1 and 2. A piperazine moiety, linked via a carbonyl group at position 6, is further substituted with a 2-fluorophenyl ring. This structure combines a bicyclic heteroaromatic system with a fluorinated arylpiperazine, a design motif common in bioactive molecules targeting neurological or enzymatic pathways.

Propriétés

IUPAC Name

6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-21-16(25)12-11-15(28-18(12)22(2)19(21)27)17(26)24-9-7-23(8-10-24)14-6-4-3-5-13(14)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTZKIRLDYANRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of the piperazine and fluorophenyl groups. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that can enhance biological efficacy.

Table 1: Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CyclizationThioamide + AldehydeThieno[2,3-d]pyrimidine core
2AcylationPiperazine derivativeCarbonyl group introduction
3FluorinationFluorinated phenolFluorophenyl substitution

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties due to its interaction with serotonin receptors.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The thieno[2,3-d]pyrimidine framework has been linked to antimicrobial activity against various pathogens.

Case Studies

  • Antidepressant Activity : A study evaluated the inhibitory effects of related compounds on monoamine oxidase enzymes (MAO-A and MAO-B). Compounds with similar piperazine structures demonstrated significant inhibition, suggesting potential use in treating mood disorders .
  • Anticancer Evaluation : Another investigation focused on pyrimidine derivatives where compounds were tested against human cancer cell lines (e.g., A431 vulvar carcinoma). Results indicated that specific substitutions on the pyrimidine ring enhanced cytotoxicity .

Comparaison Avec Des Composés Similaires

Core Structure Variations

Thieno[2,3-d]pyrimidine-2,4-dione vs. Pyrrolo[3,4-c]pyridine-dione

describes analogs like 12-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which replaces the thieno ring with a pyrrolo-pyridine core. The pyrrolo-pyridine system introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This may reduce lipophilicity compared to the sulfur-containing thieno core in the target compound, impacting membrane permeability .

Thieno[2,3-d]pyrimidine-2,4-dione vs. Pyrimidine-2,4-dione

highlights 6-[4-(3,5-dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione, which lacks the fused thiophene ring.

Substituent Modifications

Piperazine-Linked Aryl Groups
  • 2-Fluorophenyl (Target Compound) : Fluorine’s electronegativity and small size enhance dipole interactions and metabolic stability compared to bulkier substituents.
  • 4-Methoxyphenyl () : The methoxy group increases electron-donating effects, which may reduce binding affinity in electron-deficient environments .
  • 2-(Trifluoromethyl)phenyl () : The CF3 group offers strong electron-withdrawing effects and higher lipophilicity, favoring blood-brain barrier penetration in neurological targets .
Alkyl and Alkoxy Side Chains

Compounds in and feature methoxy or ethoxy groups (e.g., 4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine-dione ), which improve solubility but may reduce CNS activity due to increased polarity .

Physicochemical Properties

Property Target Compound Analog () Analog ()
Core Structure Thieno[2,3-d]pyrimidine Pyrimidine-2,4-dione Pyrrolo[3,4-c]pyridine
Aryl Substituent 2-Fluorophenyl 3,5-Dichloro-4-methylphenyl Phenylmethyl
Molecular Weight (g/mol) ~430 (estimated) 407.23 ~450 (estimated)
Lipophilicity (LogP) Moderate (fluorine) High (chlorine) Low (methoxy)
Melting Point Not reported Not reported 216°C (decomp., )

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the thieno[2,3-d]pyrimidine core via cyclization of substituted pyrimidine precursors (e.g., using bromoacetyl intermediates reacted with thioacetamide in acetic acid) .
  • Step 2 : Functionalization of the piperazine moiety, often through coupling reactions (e.g., nucleophilic substitution or amide bond formation between piperazine derivatives and carbonyl-containing intermediates) .
  • Step 3 : Final alkylation or acylation steps to introduce the 2-fluorophenyl and methyl groups, optimized under reflux conditions with polar aprotic solvents like DMF .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing methyl groups on the pyrimidine ring) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions .

Q. What preliminary biological assays are recommended for screening this compound?

  • Answer :

  • Receptor Binding Assays : Target dopamine or serotonin receptors, given structural similarity to bioactive piperazine-thienopyrimidine hybrids .
  • Enzyme Inhibition Studies : Test against kinases or phosphodiesterases using fluorescence-based assays .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize the piperazine coupling step to improve yield and purity?

  • Answer :

  • Catalyst Selection : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates .
  • Workflow : Employ HPLC monitoring to isolate byproducts and adjust stoichiometry dynamically .

Q. What experimental strategies address contradictory data in receptor binding affinity studies?

  • Answer :

  • Orthogonal Assays : Combine radioligand displacement assays with functional assays (e.g., cAMP modulation) to confirm target engagement .
  • Concentration-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify non-specific binding artifacts .
  • Computational Docking : Model interactions with receptor active sites (e.g., dopamine D3 receptor) using software like AutoDock Vina to rationalize discrepancies .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • Answer :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate permeability, CYP450 inhibition, and hepatotoxicity .
  • Metabolite Identification : Simulate Phase I/II metabolism with software like GLORYx to prioritize synthetic modifications for improved stability .
  • Molecular Dynamics (MD) Simulations : Analyze binding pocket interactions over time to assess target selectivity .

Methodological Notes

  • Data Contradiction Analysis : When biological activity varies across studies, cross-validate using isogenic cell lines or in vivo models to rule out assay-specific artifacts .
  • Stereochemical Considerations : For chiral intermediates, employ chiral HPLC or asymmetric synthesis to ensure enantiopurity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.